Modulated Lewis Acidity: pKa Comparison of 2-Chloro-4-fluorophenylboronic Acid vs. Closest Mono- and Di-Halogenated Analogs
The predicted pKa of 2-chloro-4-fluorophenylboronic acid (8.37 ± 0.58) falls between that of 2-chlorophenylboronic acid (8.23 ± 0.58) and 4-fluorophenylboronic acid (8.67 ± 0.10), indicating that the ortho-chloro substituent exerts a stronger acidifying effect than the para-fluoro group while the combined ortho-Cl/para-F pattern yields a pKa intermediate between the symmetric 2,4-difluoro analog (8.47 ± 0.58) and the mono-chloro analog [1]. This modulated acidity is directly relevant to transmetalation efficiency in Suzuki-Miyaura couplings and to pH-dependent sequestration applications [2].
| Evidence Dimension | Predicted pKa (aqueous, computational) |
|---|---|
| Target Compound Data | 8.37 ± 0.58 |
| Comparator Or Baseline | 2-Chlorophenylboronic acid: 8.23 ± 0.58; 4-Fluorophenylboronic acid: 8.67 ± 0.10; 2,4-Difluorophenylboronic acid: 8.47 ± 0.58 |
| Quantified Difference | ΔpKa vs. 4-F-PhB(OH)₂ = −0.30; ΔpKa vs. 2-Cl-PhB(OH)₂ = +0.14; ΔpKa vs. 2,4-diF-PhB(OH)₂ = −0.10 |
| Conditions | Predicted values from ChemicalBook database; experimental pKa ranges for fluorinated phenylboronic acids span 6.17–8.77 |
Why This Matters
The intermediate pKa positions 2-chloro-4-fluorophenylboronic acid as a building block with reduced protodeboronation risk relative to more acidic polyfluorinated analogs while retaining sufficient reactivity for efficient transmetalation under standard Suzuki coupling conditions.
- [1] ChemicalBook. 2-Chloro-4-fluorophenylboronic Acid – Predicted pKa: 8.37 ± 0.58. Available at: https://m.chemicalbook.com (accessed April 2026). View Source
- [2] Gozdalik, J. T.; Adamczyk-Woźniak, A.; Sporzyński, A. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules 2022, 27 (11), 3432. View Source
